molecular formula C12H21NO2 B8415703 3-(2-(tert-Butyl)-5-ethyloxazol-4-yl)propan-1-ol

3-(2-(tert-Butyl)-5-ethyloxazol-4-yl)propan-1-ol

Cat. No. B8415703
M. Wt: 211.30 g/mol
InChI Key: UVEDVKDOHHULKD-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

0.693 g of 4-allyl-2-tert-butyl-5-ethyl-oxazole (3.585 mmol) was dissolved under an argon atmosphere in 10 ml of abs. THF and treated at 0° with 3 eq. of 9-BBN (0.5 M, hexane). After 3 h at ambient temperature, when TLC indicated the absence of starting material, 20.9 ml of 30% H2O2 and 10. 3 ml of 3N NaOH was added dropwise, but simultaneously. After cessation of the strongly exothermic reaction, the mixture was diluted with AcOEt and water, the layers separated, the aqueous phase reextracted with AcOEt, and the combined organic phases washed with water. Drying over sodium sulfate and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=1/1) afforded 0.400 g of 3-(2-tert-butyl-5-ethyl-oxazol-4-yl)-propan-1-ol as colorless oil.
Quantity
0.693 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:5]=[C:6]([C:11]([CH3:14])([CH3:13])[CH3:12])[O:7][C:8]=1[CH2:9][CH3:10])[CH:2]=[CH2:3].B1C2CCCC1CCC2.[OH:24]O.[OH-].[Na+]>CCOC(C)=O.O.C1COCC1>[C:11]([C:6]1[O:7][C:8]([CH2:9][CH3:10])=[C:4]([CH2:1][CH2:2][CH2:3][OH:24])[N:5]=1)([CH3:13])([CH3:12])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.693 g
Type
reactant
Smiles
C(C=C)C=1N=C(OC1CC)C(C)(C)C
Step Two
Name
Quantity
20.9 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After cessation of the strongly exothermic reaction
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the combined organic phases washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and evaporation of the solvents

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=C(N1)CCCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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